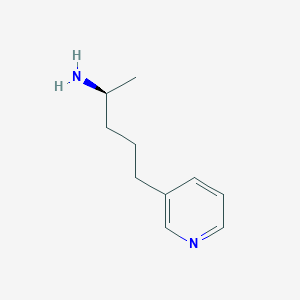










|
REACTION_CXSMILES
|
[CH3:1][CH:2](N)[CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1.[OH:13]N1C2C=CC=CC=2N=N1.C(O)(=O)[C@@H](C1C=CC=CC=1)O.C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C=O>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH2:5][CH2:4][CH2:3][C:2](=[O:13])[CH3:1])[CH:7]=1
|


|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCC=1C=NC=CC1)N
|
|
Name
|
|
|
Quantity
|
33 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
31.22 g
|
|
Type
|
reactant
|
|
Smiles
|
C([C@H](O)C1=CC=CC=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
44.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at -5° C. for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After the precipitated dicyclohexylurea was removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
|
Type
|
ADDITION
|
|
Details
|
the residue dispersed in 300 mL of cold 2N sodium hydroxide
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solids were removed by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with dilute sodium hydroxide solution and with water
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 500 mL of 2N hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
The acidic solution was extracted with dichloromethane (3×150 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
to remove neutral impurities
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (6×300 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The dried extracts were evaporated
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)CCCC(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 55 g | |
| YIELD: CALCULATEDPERCENTYIELD | 173% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |